An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-(o-Tolyl)propanoic Acid
An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-(o-Tolyl)propanoic Acid
Introduction: Situating (R)-2-(o-Tolyl)propanoic Acid in Modern Drug Discovery
(R)-2-(o-Tolyl)propanoic acid belongs to the broader class of 2-arylpropanoic acids, a chemical scaffold of immense significance in medicinal chemistry. This class, colloquially known as "profens," includes some of the most successful non-steroidal anti-inflammatory drugs (NSAIDs) in history, such as ibuprofen and naproxen.[1][2] The biological activity of these molecules is intrinsically linked to their stereochemistry; for most profens, the (S)-enantiomer is responsible for the potent inhibition of cyclooxygenase (COX) enzymes, the primary mechanism behind their anti-inflammatory effects.[3]
However, the "inactive" (R)-enantiomer is not merely a passenger. It can undergo in-vivo chiral inversion to the active (S)-form and may possess its own distinct biological activities.[3] Therefore, a comprehensive understanding of the physicochemical properties of individual enantiomers like (R)-2-(o-Tolyl)propanoic acid is paramount for researchers in drug development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its efficacy, safety, and formulation development. This guide provides a detailed examination of the core physicochemical attributes of (R)-2-(o-Tolyl)propanoic acid, offering both established data and expert-derived insights grounded in the behavior of structurally related compounds.
Molecular and Structural Properties
A precise understanding of the molecule's identity is the foundation of all further characterization. (R)-2-(o-Tolyl)propanoic acid is a chiral carboxylic acid featuring a propanoic acid moiety where the alpha-carbon is substituted with an o-tolyl (2-methylphenyl) group.
| Identifier | Value | Source(s) |
| IUPAC Name | (2R)-2-(2-methylphenyl)propanoic acid | [4] |
| CAS Number | 213406-25-8 | [4][5][6] |
| Molecular Formula | C₁₀H₁₂O₂ | [6] |
| Molecular Weight | 164.20 g/mol | [6] |
| Canonical SMILES | CC1=CC=CC=C1C(=O)O | [4] |
| InChI Key | MQHULLOCAJMXJU-MRVPVSSYSA-N | [4] |
Figure 1: 2D Structure of (R)-2-(o-Tolyl)propanoic Acid
(Image generated for illustrative purposes)
Core Physicochemical Parameters for Drug Development
The following properties are critical determinants of a compound's behavior in biological systems and during formulation. While experimental data for this specific enantiomer is scarce for some parameters, reliable estimates can be made based on its structure and data from analogous compounds.
| Parameter | Value / Description | Significance in Drug Development | Source(s) |
| pKa | ~4.4 - 4.8 (estimated) | Governs the ionization state at physiological pH, impacting solubility, membrane permeability, and receptor binding. As a carboxylic acid, it will be predominantly ionized (deprotonated) at blood pH (~7.4). | [7][8] |
| logP | 2.67 (calculated) | Indicates lipophilicity. A value in this range suggests good membrane permeability, a key factor for oral absorption, but may also lead to higher protein binding and potential for metabolic clearance. | [9] |
| Aqueous Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., methanol, DMSO, acetonitrile). | Affects dissolution rate and bioavailability. Low aqueous solubility can be a major hurdle in formulation. Solubility is pH-dependent, increasing significantly at pH values above the pKa. | [1][10][11] |
| Melting Point | Data not available. Likely a low-melting solid at room temperature. | Influences tablet manufacturing, dissolution, and stability. Related compound 2-phenylpropionic acid is a liquid or very low melting solid (5 °C), while ibuprofen is a crystalline solid (75-77.5 °C). | [1][10][11] |
| Hydrogen Bond Donors | 1 (from -COOH) | Participates in interactions with biological targets and contributes to solvation and crystal packing. | [4] |
| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | Crucial for molecular recognition at the active site of enzymes and receptors. | [4] |
Expert Insights on Physicochemical Parameters:
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pKa Causality: The acidity of the carboxylic proton is the dominant factor. The pKa of unsubstituted 2-phenylpropanoic acid is approximately 4.8.[8] The ortho-methyl group on the phenyl ring is weakly electron-donating, which would be expected to slightly increase the pKa (decrease acidity) compared to the unsubstituted analog. Therefore, an estimated pKa in the mid-to-high 4s is scientifically sound. This value is critical for designing dissolution and formulation strategies, as the compound's charge state will dictate its solubility.
-
LogP and the Rule of 5: With a molecular weight under 500, a logP under 5, and appropriate hydrogen bond donor/acceptor counts, (R)-2-(o-Tolyl)propanoic acid aligns well with Lipinski's Rule of 5, suggesting it possesses "drug-like" properties conducive to oral bioavailability. The balance between its pKa and logP is key; in the acidic environment of the stomach, it will be largely protonated and neutral, favoring absorption, while in the intestine and blood, it will be ionized, favoring solubility.
Spectroscopic Characterization Profile
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¹H NMR (Proton NMR):
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Aromatic Protons: Expect a complex multiplet pattern between δ 7.0-7.4 ppm integrating to 4 protons, characteristic of a 1,2-disubstituted benzene ring.
-
Methine Proton (-CH): A quartet between δ 3.6-3.8 ppm integrating to 1 proton, due to coupling with the adjacent methyl group.
-
Aromatic Methyl Protons (-CH₃): A singlet at approximately δ 2.3 ppm integrating to 3 protons.
-
Aliphatic Methyl Protons (-CH₃): A doublet at approximately δ 1.5 ppm integrating to 3 protons, coupled to the methine proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A signal in the range of δ 175-180 ppm.
-
Aromatic Carbons: Multiple signals between δ 125-145 ppm.
-
Methine Carbon (-CH): A signal around δ 45 ppm.
-
Methyl Carbons (-CH₃): Two distinct signals in the aliphatic region, typically between δ 15-25 ppm.
-
-
Infrared (IR) Spectroscopy:
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O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring stretching absorptions in the 1450-1600 cm⁻¹ region.
-
Acquisition and Stereochemical Integrity
As a specific enantiomer, obtaining (R)-2-(o-Tolyl)propanoic acid requires either an asymmetric synthesis or the resolution of a racemic mixture. For quality control and research applications, confirming its enantiomeric purity is non-negotiable.
Synthesis Approach
While various methods exist for the synthesis of 2-arylpropanoic acids, a common laboratory-scale approach involves the α-methylation of the corresponding aryl-acetic acid. The racemic 2-(o-tolyl)propanoic acid[12] can be prepared and then subjected to chiral resolution.
Protocol: Enantiomeric Purity Determination by Chiral HPLC
The separation of profen enantiomers is a well-established practice in analytical chemistry. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective.
Causality Behind the Method: CSPs like amylose or cellulose derivatives create a chiral environment.[13] The enantiomers of the analyte form transient, diastereomeric complexes with the CSP. Differences in the stability and steric fit of these complexes cause one enantiomer to be retained longer on the column than the other, enabling their separation. The choice of a reversed-phase method offers compatibility with a wide range of analyte polarities and uses common, less hazardous solvents.
Step-by-Step Protocol:
-
Column Selection: A polysaccharide-based chiral column, such as an amylose-tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak® AD-RH), is an excellent starting point.[13][14]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an organic modifier (e.g., acetonitrile) and an aqueous acidic buffer (e.g., 0.05% trifluoroacetic acid in water). A typical starting gradient might be 60:40 (Acetonitrile:Aqueous Buffer). The acidic pH ensures the carboxylic acid is protonated, leading to better peak shape and retention.
-
Sample Preparation: Dissolve a small amount of (R)-2-(o-Tolyl)propanoic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm, where the phenyl ring exhibits strong absorbance.
-
-
Analysis: Inject the sample. The resulting chromatogram should show a single peak corresponding to the (R)-enantiomer. To confirm the method's resolving power, a sample of the racemic mixture should also be analyzed, which should yield two baseline-resolved peaks.
-
Quantification: Enantiomeric excess (% ee) can be calculated from the peak areas of the R and S enantiomers using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.
Diagram: Chiral HPLC Separation Workflow
Caption: Workflow for the determination of enantiomeric purity using chiral HPLC.
Applications in Research and Development
The primary value of (R)-2-(o-Tolyl)propanoic acid for researchers lies in its identity as a chiral building block and its potential as a pharmacologically active agent.
-
Progenitor for Novel NSAIDs: As a member of the profen class, this molecule is a candidate for anti-inflammatory research. Studies on other profens have shown that while the (S)-enantiomer is the primary COX inhibitor, the (R)-enantiomer can also modulate pathways involved in cartilage destruction, suggesting distinct pharmacological profiles.[3]
-
Chiral Building Block: Enantiomerically pure acids are valuable starting materials in asymmetric synthesis. The carboxylic acid handle allows for straightforward derivatization into amides, esters, and other functional groups, enabling its incorporation into more complex molecular architectures.[15]
-
Metabolic and Pharmacokinetic Studies: This compound serves as an excellent tool for studying the stereospecific metabolism and chiral inversion common to arylpropanoic acids. Understanding how the ortho-tolyl substitution affects these processes compared to other profens can yield valuable insights for designing drugs with more predictable pharmacokinetic profiles.
Conclusion
(R)-2-(o-Tolyl)propanoic acid is a molecule defined by its stereochemistry and its heritage within the pharmacologically vital class of 2-arylpropanoic acids. Its physicochemical profile—characterized by moderate lipophilicity (logP ~2.67), weak acidity (pKa ~4.4-4.8), and limited aqueous solubility—is indicative of a compound with the potential for good oral absorption, yet one that requires careful formulation strategies. As a chiral entity, its synthesis and analysis demand stereospecific methods, with chiral HPLC being the gold standard for verifying its enantiomeric integrity. For drug development professionals, (R)-2-(o-Tolyl)propanoic acid represents not just a potential therapeutic agent in its own right, but a valuable tool for probing the structure-activity and structure-property relationships that govern one of the most important classes of drugs in modern medicine.
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